ピペリジン-4-イル-ピリジン-4-イル-アミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride" is a chemical compound of interest in the field of organic chemistry and pharmaceutical research. Its relevance spans across the synthesis of key intermediates for various therapeutic agents and the exploration of its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar piperidine and pyridine derivatives involves multi-step chemical processes that can include nucleophilic aromatic substitution, hydrogenation, iodination, and reductive amination techniques. For example, Fussell et al. (2012) reported a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012). Zhang et al. (2009) described a practical synthesis approach for a related compound, demonstrating the economical synthesis of key intermediates for potent kinase inhibitors (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine and pyridine derivatives, including "Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride," can exhibit interesting coordination chemistry with metals, as demonstrated by Purkait et al. (2017). They synthesized a series of metal complexes with a tridentate ligand based on piperazine and pyridine, revealing diverse structural outcomes depending on the metal ion involved (Purkait et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving piperidine and pyridine derivatives can lead to the formation of complex structures with significant biological activity. Wei et al. (2023) explored the gold-catalyzed amine cascade addition to diynes, demonstrating a novel synthesis of 1,2-dihydropyridines, highlighting the potential for innovative bond-forming strategies (Wei et al., 2023).

科学的研究の応用

分子シミュレーション法

ピペリジン-4-イル-ピリジン-4-イル-アミンとその誘導体は、ジルコニウム4-スルホフェニルホスホネートの層状構造内のインターカレーションされた分子の配置を記述するための分子シミュレーション法で使用されてきました . 計算結果は、層間スペースのゲストと水分子、およびホスト層のスルホ基を結ぶ水素結合の密なネットワークを示しました .

非線形光学

これらの化合物は、非線形光学で潜在的な用途があります。 最終モデルのゲストの双極子モーメントを計算して、この可能性を示しました .

創薬

ピペリジンは、創薬のための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . その誘導体は、アルカロイドだけでなく、20種類以上の薬剤クラスに存在します .

ピペリジン誘導体の合成

ピペリジン-4-イル-ピリジン-4-イル-アミンは、様々なピペリジン誘導体の合成に使用されます:置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン .

潜在的薬剤の生物学的評価

ピペリジン部分を有する潜在的な薬剤の生物学的評価は、ピペリジン-4-イル-ピリジン-4-イル-アミンの別の用途です .

抗結核活性

作用機序

Target of Action

The primary target of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride interacts with its target, PKB, in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, affecting its role in growth and survival signaling pathways .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of PKB, which signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The result of the action of Piperidin-4-yl-pyridin-4-yl-amine dihydrochloride is the inhibition of PKB activity, which modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

特性

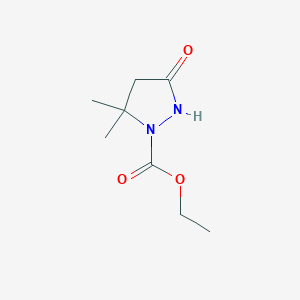

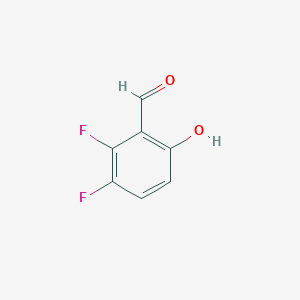

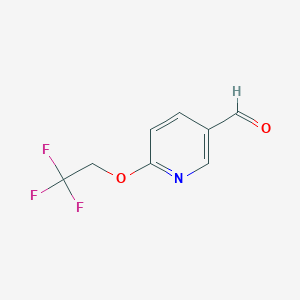

IUPAC Name |

N-piperidin-4-ylpyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2,(H,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROYAQPYINPYTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590472 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181258-50-4 |

Source

|

| Record name | N-(Piperidin-4-yl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)